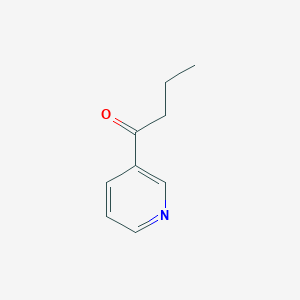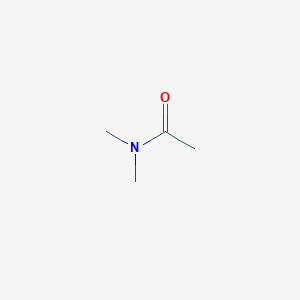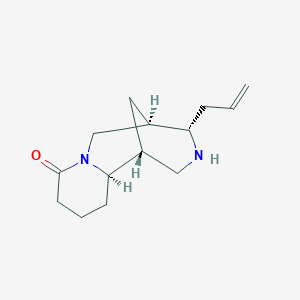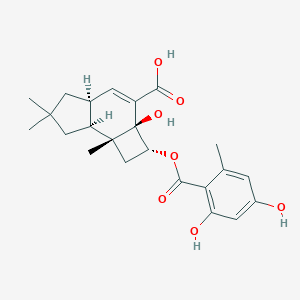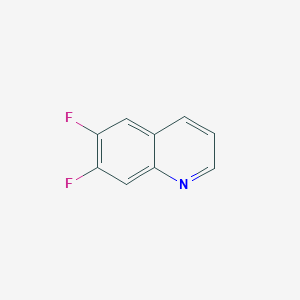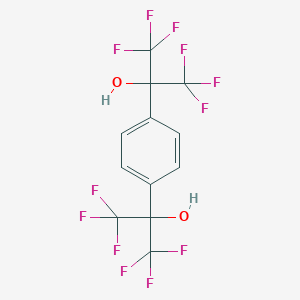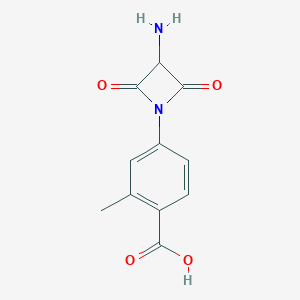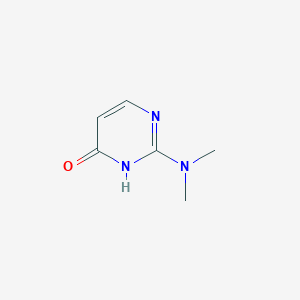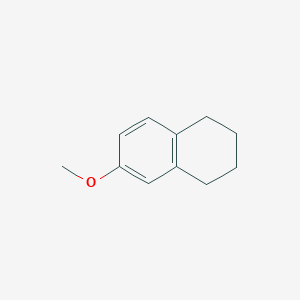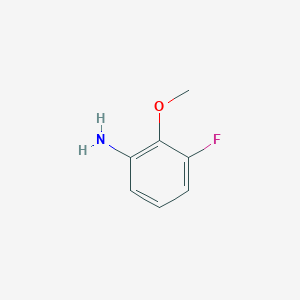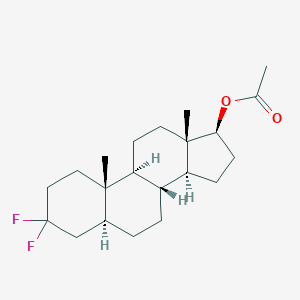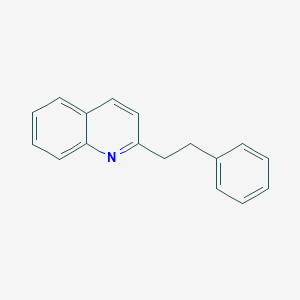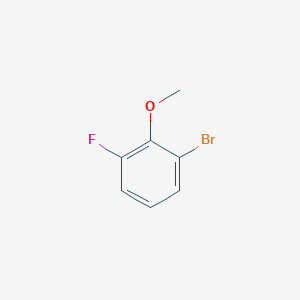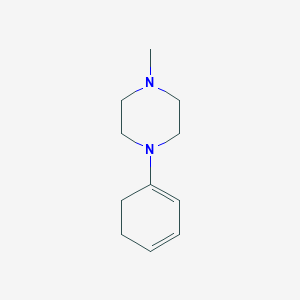
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves binding to the orthosteric site of GPCRs. This binding results in the activation or inhibition of downstream signaling pathways, depending on the specific GPCR targeted. The unique structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine allows it to interact with GPCRs in a specific manner, making it a valuable tool for studying GPCR-mediated signaling pathways.
Biochemical And Physiological Effects
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been shown to affect the activity of adrenergic receptors, which are involved in the regulation of cardiovascular function. These effects make 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine a valuable tool for studying the role of these receptors in various physiological processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its specificity for GPCRs. This specificity allows researchers to study specific GPCR-mediated signaling pathways without affecting other signaling pathways. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in scientific research. One direction is the development of new GPCR ligands based on the structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine. These ligands could have improved specificity and affinity for specific GPCRs, making them even more valuable tools for studying GPCR-mediated signaling pathways. Another direction is the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in the development of new drugs for the treatment of diseases such as cancer and diabetes, which are known to involve GPCR-mediated signaling pathways. Overall, the unique properties of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine make it a valuable tool for scientific research, with many potential applications in the future.
Synthesis Methods
The synthesis of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves the reaction of cyclohexadiene and N-methylpiperazine in the presence of a catalyst. This reaction results in the formation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine as a yellow liquid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been used in various scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in various physiological processes such as vision, taste, and smell, and are also involved in the pathophysiology of various diseases such as cancer and diabetes. 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine acts as a GPCR ligand, making it a valuable tool for studying GPCR-mediated signaling pathways.
properties
CAS RN |
135712-28-6 |
|---|---|
Product Name |
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine |
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-cyclohexa-1,3-dien-1-yl-4-methylpiperazine |
InChI |
InChI=1S/C11H18N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-3,5H,4,6-10H2,1H3 |
InChI Key |
MKMONQULOSAGPE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



